molecular formula C10H8ClN3 B14360202 2-(Aziridin-1-yl)-3-chloroquinoxaline CAS No. 90799-82-9

2-(Aziridin-1-yl)-3-chloroquinoxaline

Número de catálogo: B14360202
Número CAS: 90799-82-9
Peso molecular: 205.64 g/mol
Clave InChI: UCPNGDHLKPSPPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Aziridin-1-yl)-3-chloroquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and an aziridine ring at the 2-position. Quinoxalines are known for their broad pharmacological applications, including antiviral, antimicrobial, and anticancer activities . The synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with aziridine, yielding 2-(1-aziridinyl)-3-chloroquinoxaline, which can further rearrange into imidazo[1,2-a]quinoxaline derivatives under specific conditions . The chloro substituent at the 3-position enhances electronic interactions critical for binding to biological targets, while the aziridine moiety introduces reactivity for further functionalization .

Propiedades

Número CAS

90799-82-9

Fórmula molecular

C10H8ClN3

Peso molecular

205.64 g/mol

Nombre IUPAC

2-(aziridin-1-yl)-3-chloroquinoxaline

InChI

InChI=1S/C10H8ClN3/c11-9-10(14-5-6-14)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2

Clave InChI

UCPNGDHLKPSPPV-UHFFFAOYSA-N

SMILES canónico

C1CN1C2=NC3=CC=CC=C3N=C2Cl

Origen del producto

United States

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aziridin-1-yl)-3-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of 2-(Aziridin-1-yl)-3-chloroquinoxaline involves the reactivity of the aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. The quinoxaline core can interact with various biological targets, enhancing the compound’s overall activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of 2-(aziridin-1-yl)-3-chloroquinoxaline are influenced by its substituents. Below is a detailed comparison with structurally analogous quinoxaline derivatives.

Substituent Effects at the 3-Position: Chloro vs. Alkyl Groups

Replacing the 3-chloro group with alkyl substituents (e.g., methyl, ethyl, or isopropyl) significantly alters potency. For example:

  • 3-Chloroquinoxaline Derivatives: Demonstrated superior inhibitory activity against hepatitis C virus (HCV) NS3/4A protease compared to 3-methyl- and 3-ethyl-quinoxaline analogues. Compounds like 9d and 10d (tert-butyl P4 capping) showed 2-fold higher potency against wild-type (WT) and resistant proteases (R155K, D168A) than their methyl counterparts 9b and 10b .
  • 3-Methyl/3-Ethyl Analogues : Exhibited reduced π-π stacking interactions with His57, a catalytic residue, due to weaker electron-withdrawing effects. This resulted in lower Ki values (e.g., WTKi for 3-methyl compounds: ~7–8 nM vs. 3.8–3.9 nM for 3-chloro derivatives) .

Table 1: Comparison of 3-Substituted Quinoxaline Inhibitors

Compound 3-Substituent WTKi (nM) R155K Ki (nM) D168A EC₅₀ (nM)
9b Methyl 7.2 45 120
9d Chloro 3.8 22 38
10b Methyl 8.1 50 135
10d Chloro 3.9 24 42

Data adapted from protease inhibition assays .

Chloro vs. Trifluoromethyl Substitutents

While both chloro and trifluoromethyl (CF₃) groups are electron-withdrawing, their steric and electronic profiles differ:

  • 3-Trifluoromethylquinoxaline: Larger size (~2.5 Å wider than chloro) led to reduced potency against WT protease (e.g., 9e WTKi = 15 nM vs. 9d WTKi = 3.8 nM). However, CF₃ derivatives showed slightly improved activity against resistant variants (R155K Ki = 18 nM vs. 22 nM for chloro) .
  • 3-Chloroquinoxaline: Optimal balance of size and electronegativity enabled stronger π-π interactions, making it more effective against multidrug-resistant HCV variants (e.g., D168A/V EC₅₀ = 12–38 nM) .

Limitations and Resistance Profiles

Despite its advantages, 3-chloroquinoxaline derivatives are more susceptible to the A156T protease mutation than macrocyclic inhibitors (e.g., EC₅₀ for A156T: >500 nM for linear 3-chloro compounds vs. 20 nM for macrocyclics) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.